The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-one can be effectively accomplished through various methods. A prominent approach involves diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts. This method is advantageous as it is transition metal-free and yields high amounts of the desired product. The general reaction conditions include the use of tosylhydrazone salts and specific catalysts that facilitate the cyclopropanation reaction without the need for hazardous diazo compounds .
While detailed documentation on industrial production methods is limited, the scalability of the aforementioned synthetic routes suggests a feasible pathway for industrial applications. Optimizing these methods for larger-scale reactions could enhance the production efficiency of spiro[cyclopropane-1,3'-indolin]-2'-one .
The molecular formula of spiro[cyclopropane-1,3'-indolin]-2'-one is . The compound consists of two distinct ring systems: a cyclopropane ring and an indoline-2-one ring, which share a spiro atom at C2. The dihedral angle between the cyclopropane and indole ring systems is approximately 87.65°, indicating a non-planar arrangement that contributes to its unique properties .
Crystallographic studies reveal that intermolecular hydrogen bonds (N—H⋯O) link these molecules into one-dimensional chains, further influencing their physical properties .
Spiro[cyclopropane-1,3'-indolin]-2'-one participates in several chemical reactions:
The major products from these reactions include various functionalized spirocyclic compounds, which can serve as intermediates in synthesizing more complex organic molecules .
Spiro[cyclopropane-1,3'-indolin]-2'-one has been primarily studied for its anticancer properties against various human cancer cell lines, including prostate (DU-145), cervical (HeLa), lung (A-549), and breast (MCF-7) cancers. The mechanism involves arresting the cell cycle in the G0/G1 phase, leading to caspase-3 dependent apoptotic cell death .
The compound's ability to induce apoptosis suggests its involvement in critical pathways related to cell cycle regulation and programmed cell death. Preliminary studies indicate potential interactions with specific transporters or binding proteins that may modulate its biological activity .
Spiro[cyclopropane-1,3'-indolin]-2'-one exhibits several notable physical and chemical properties:
Medicinal Chemistry: Spiro[cyclopropane-1,3'-indolin]-2'-one is being evaluated for its potential as an anticancer agent. Libraries of this compound have been synthesized and tested against multiple cancer cell lines, demonstrating promising results with several derivatives exhibiting significant biological activity (IC50 < 20 μM) .
Organic Synthesis: As a versatile building block in organic synthesis, this compound can be used to create more complex molecular architectures. Its unique spirocyclic structure makes it valuable for developing novel therapeutic agents or materials in medicinal chemistry.
Pharmaceutical Development: The ongoing research into its mechanism of action and structure-activity relationships could lead to new drug candidates targeting specific cancer types or other diseases influenced by similar biochemical pathways .
Spiro[cyclopropane-1,3'-indolin]-2'-one (chemical formula: C₁₀H₉NO, molecular weight: 159.18 g/mol) consists of an oxindole scaffold (indolin-2-one) fused via a spiro junction at its C-3 position to a strained cyclopropane ring. The central spiro carbon (C2) imposes perpendicular geometry between the ring systems, evidenced by an 87.65° dihedral angle between the cyclopropane and oxindole planes [3]. This orthogonal arrangement creates a distinct three-dimensional profile that influences both physicochemical properties and biological interactions.
Crystallographic studies reveal planarity in the oxindole moiety (maximum deviation: 0.032 Å), while the cyclopropane ring exhibits puckering typical of strained systems. Intermolecular N-H···O hydrogen bonds (bond length: 2.00 Å, D···A distance: 2.855 Å) propagate chains along the [100] crystallographic direction, enhancing solid-state stability [3]. The cyclopropane’s high bond strain energy (~27 kcal/mol) contributes to enhanced reactivity and metabolic resistance, positioning it as a strategic bioisostere for flat aromatic systems.
Table 1: Key Structural Parameters of Spiro[cyclopropane-1,3'-indolin]-2'-one
Parameter | Value | Method | Significance |
---|---|---|---|
Molecular Formula | C₁₀H₉NO | Elemental Analysis | Confirms atomic composition |
Dihedral Angle | 87.65° | X-ray Diffraction | Orthogonal ring alignment enhances 3D character |
H-bond (N-H···O) | 2.855 Å | X-ray Diffraction | Stabilizes crystal packing |
Oxindole Planarity | Max dev: 0.032 Å | X-ray Diffraction | Preserves π-conjugation in bioactive core |
Space Group | Orthorhombic, Pbca | X-ray Diffraction | Confirms crystalline arrangement |
The compound is synthesized via nucleophilic cyclopropanation: indolin-2-one reacts with 1,2-dibromoethane under basic conditions (KOH/THF, reflux), yielding the spiro product in 30% yield after chromatographic purification [3]. This method exemplifies classical intramolecular alkylation strategies for spirocycle construction.
The exploration of spirocyclic oxindoles began in earnest during the late 20th century, coinciding with advances in stereoselective synthesis. Bayer’s early 1900s definition of "spirocyclanes" laid foundational nomenclature, but synthetic methodologies remained limited until the 1980s–1990s, when transition-metal catalysis enabled efficient spiroannulations [2]. Spiro[cyclopropane-1,3'-indolin]-2'-one emerged as a specific target due to its structural analogy to natural spirooxindole alkaloids (e.g., horsfiline, spirotryprostatin B) possessing validated bioactivities.
Methodological breakthroughs accelerated after 2000, driven by:
Statistical analysis reveals >750 publications on ring-closure strategies for spiro-heterocycles (2000–2024), highlighting sustained methodological innovation [2]. The compound’s crystallographic characterization in 2011 provided the first 3D structural validation, enabling rational design of derivatives [3]. Recent focus has shifted to asymmetric syntheses and strain-release functionalization, addressing challenges in enantioselective drug design.
Table 2: Historical Evolution of Spiro[cyclopropane-1,3'-indolin]-2'-one Chemistry
Period | Key Advancements | Impact |
---|---|---|
Pre-1980s | Bayer’s "spirocyclane" concept; Isolation of natural spirooxindoles | Established structural foundations |
1980s–1990s | Early synthetic routes via alkylative cyclization | Enabled small-scale production |
2000–2010 | Crystallographic characterization (2011); HIV NNRTI studies | Validated 3D structure; Revealed therapeutic potential |
2011–2025 | Asymmetric methods; Bioisosteric applications | Improved stereocontrol; Expanded drug design utility |
Spiro[cyclopropane-1,3'-indolin]-2'-one epitomizes three key pharmacological advantages of spirocyclic systems:
Three-Dimensionality and Rigidity: The orthogonal ring fusion creates well-defined exit vectors for substituent placement, enhancing target complementarity. This contrasts flat scaffolds that suffer from nonspecific binding [5]. The spiro junction’s rigidity reduces entropic penalties upon protein binding, improving affinity.
Enhanced Physicochemical Properties: Incorporation of the cyclopropane ring increases fraction sp³ (Fsp³ = 0.40) compared to non-spiro oxindoles (Fsp³ < 0.25). This elevates aqueous solubility and reduces lipophilicity (predicted logP = 1.8), addressing key challenges in CNS/permeability optimization [5] [6]. The strained cyclopropane also confers metabolic resilience by resisting cytochrome P450 oxidation.
Biological Privilege: As a spirooxindole, the compound mimics endogenous kinase inhibitors. Structural analogs demonstrate broad antiviral activity, notably as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) with EC₅₀ values <100 nM [2]. The oxindole NH and carbonyl enable critical H-bond interactions with biological targets, while the cyclopropane acts as a conformational lock or bioisostere for alkenes/heterocycles.
Table 3: Pharmacological Advantages vs. Traditional Scaffolds
Property | Spiro[cyclopropane-1,3'-indolin]-2'-one | Flat Aromatic Analogs | Significance |
---|---|---|---|
Fsp³ | 0.40 | 0.05–0.20 | Higher solubility; Reduced metabolic clearance |
Principal Moments of Inertia | ~70–90 | ~20–40 | Enhanced 3D character improves target discrimination |
H-bond Donors/Acceptors | 1/2 | 0–1/1–2 | Improved target engagement specificity |
Ring Strain Energy | ~27 kcal/mol (cyclopropane) | 0–5 kcal/mol | Tunable reactivity; Metabolic stability |
The scaffold serves as a versatile bioisostere: Its cyclopropane can mimic phenyl groups while offering superior vector control, as demonstrated in dengue virus NS4B inhibitors where R-enantiomers exhibit 83-fold higher potency (EC₅₀ = 12 nM) than S-counterparts [2] [6]. Future applications may exploit its potential as a spiro[2.3]hexane surrogate for piperidines/cyclohexanes in kinase modulators or GPCR-targeted therapies [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5